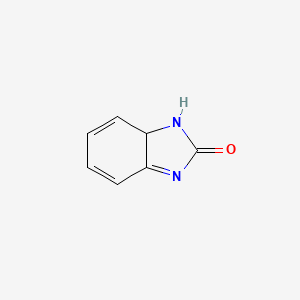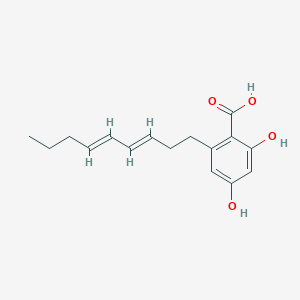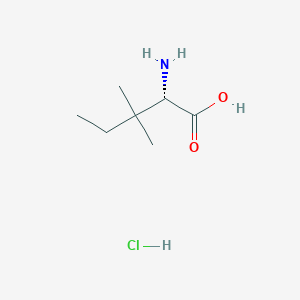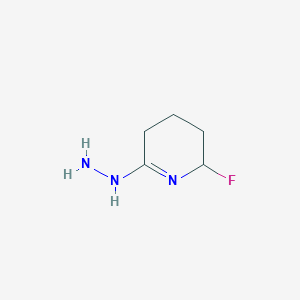
(2-Fluoro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine is a fluorinated heterocyclic compound that features a pyridine ring with a fluorine atom and a hydrazine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine typically involves the fluorination of a pyridine derivative followed by the introduction of a hydrazine group. One common method involves the treatment of a fluorinated pyridine with hydrazine under controlled conditions. For example, 3,5-dichloro-2,4,6-trifluoropyridine can be treated with sodium methoxide to yield an intermediate, which is then reacted with hydrazine to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as Selectfluor® or other fluorine-containing reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of palladium-catalyzed reactions and other advanced techniques may also be employed to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions include various fluorinated pyridine derivatives, hydrazine derivatives, and substituted pyridines.
Applications De Recherche Scientifique
(2-Fluoro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Mécanisme D'action
The mechanism of action of (2-Fluoro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The hydrazine group can form hydrogen bonds and interact with various enzymes and receptors, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacks the hydrazine group.
3-Fluoropyridine: Another fluorinated pyridine with different substitution patterns.
2,3,5,6-Tetrafluorophenylhydrazine: A compound with multiple fluorine atoms and a hydrazine group, offering different chemical properties.
Uniqueness
(2-Fluoro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine is unique due to its specific substitution pattern, combining a fluorine atom and a hydrazine group on a pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C5H10FN3 |
|---|---|
Poids moléculaire |
131.15 g/mol |
Nom IUPAC |
(2-fluoro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine |
InChI |
InChI=1S/C5H10FN3/c6-4-2-1-3-5(8-4)9-7/h4H,1-3,7H2,(H,8,9) |
Clé InChI |
XGWHGXYYYQDCFK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N=C(C1)NN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134848.png)
![1-phenyl-N-[2,3,6-trifluoro-4-[3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]methanesulfonamide](/img/structure/B15134854.png)
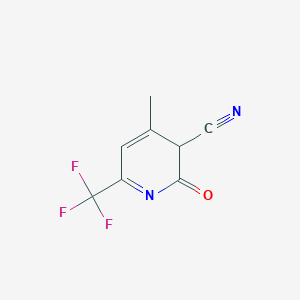
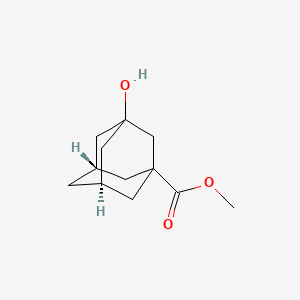
![2-(chloromethyl)-7-methyl-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B15134869.png)
![(4S,5S)-5-methyl-N-[(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-4-(1,3-thiazol-4-yl)butan-2-yl]-2-oxo-1,3-oxazolidine-4-carboxamide](/img/structure/B15134877.png)

![7-methyl-4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B15134897.png)
